molecular formula C16H18N2OSi B8437729 2-(4-Methoxyphenyl)-5-((trimethylsilyl)ethynyl)pyrazine

2-(4-Methoxyphenyl)-5-((trimethylsilyl)ethynyl)pyrazine

Cat. No.: B8437729
M. Wt: 282.41 g/mol
InChI Key: DYLYYVZNIITYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-5-((trimethylsilyl)ethynyl)pyrazine is a useful research compound. Its molecular formula is C16H18N2OSi and its molecular weight is 282.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H18N2OSi

Molecular Weight

282.41 g/mol

IUPAC Name

2-[5-(4-methoxyphenyl)pyrazin-2-yl]ethynyl-trimethylsilane

InChI

InChI=1S/C16H18N2OSi/c1-19-15-7-5-13(6-8-15)16-12-17-14(11-18-16)9-10-20(2,3)4/h5-8,11-12H,1-4H3

InChI Key

DYLYYVZNIITYQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=C(N=C2)C#C[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2.30 g (7.37 mmol) 2-iodo-5-(4-methoxyphenyl)pyrazine and 1.56 mL (11.1 mmol) ethynyltrimethylsilane in 30 mL THF is charged with 0.12 g (0.15 mmol) bis(triphenylphosphine)dichloropalladium, 0.03 g (15.0 mmol) CuI and 3.01 mL (22.1 mmol) TEA. After stirring at r.t. for 4 h the reaction mixture is diluted with DCM and washed with 50 mL aq. 5% ammonia solution (1×) and 50 mL water (1×). The organic layer is dried with MgSO4 and the solvent is removed in vacuo. The residue is treated with PE/EtOAc (8/2), filtered through a plug of silica gel and the solvent is again removed in vacuo. The product is used without further purification.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.56 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
TEA
Quantity
3.01 mL
Type
reactant
Reaction Step Three
Quantity
0.12 g
Type
catalyst
Reaction Step Three
Name
CuI
Quantity
0.03 g
Type
catalyst
Reaction Step Three

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